molecular formula C12H15N3O2 B13093170 Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Cat. No.: B13093170
M. Wt: 233.27 g/mol
InChI Key: QEJDDKKFZSZYDP-UHFFFAOYSA-N
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Description

Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the reaction of 2-hydrazinylpyridine with isobutyl isocyanide under oxidative conditions. The reaction is catalyzed by tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) in a solvent such as acetonitrile. The reaction proceeds via oxidative cleavage of the C=C double bond, leading to the formation of the triazolopyridine core .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced triazolopyridine analogs.

Scientific Research Applications

Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can be compared with other triazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

methyl 3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

InChI

InChI=1S/C12H15N3O2/c1-8(2)7-10-13-14-11-9(12(16)17-3)5-4-6-15(10)11/h4-6,8H,7H2,1-3H3

InChI Key

QEJDDKKFZSZYDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C2N1C=CC=C2C(=O)OC

Origin of Product

United States

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